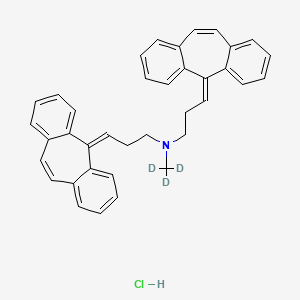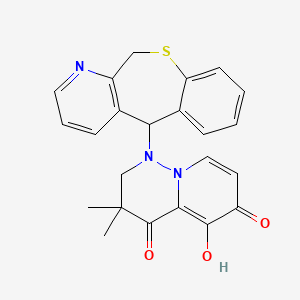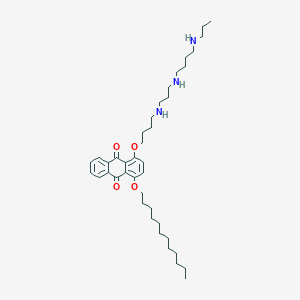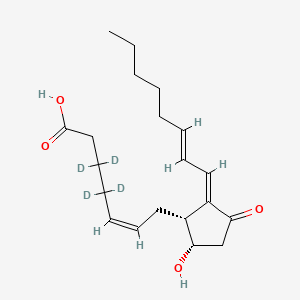
15-deoxy-| currency12,14-Prostaglandin D2-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
15-deoxy-Δ12,14-Prostaglandin D2-d4 is a deuterium-labeled analog of 15-deoxy-Δ12,14-Prostaglandin D2. This compound is a metabolite of Prostaglandin D2 and acts as an agonist of the DP2 receptor . It is often used in scientific research due to its stable isotope labeling, which makes it useful for various analytical and pharmacokinetic studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 15-deoxy-Δ12,14-Prostaglandin D2-d4 involves the incorporation of deuterium atoms into the parent compound, 15-deoxy-Δ12,14-Prostaglandin D2. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process . The reaction conditions often involve the use of solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol .
Industrial Production Methods
Industrial production of 15-deoxy-Δ12,14-Prostaglandin D2-d4 is generally carried out in specialized facilities equipped to handle isotopically labeled compounds. The process involves multiple steps of synthesis, purification, and quality control to ensure the high purity and isotopic labeling of the final product .
化学反应分析
Types of Reactions
15-deoxy-Δ12,14-Prostaglandin D2-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 15-deoxy-Δ12,14-Prostaglandin D2-d4 can lead to the formation of various oxygenated derivatives .
科学研究应用
15-deoxy-Δ12,14-Prostaglandin D2-d4 has a wide range of scientific research applications, including:
作用机制
15-deoxy-Δ12,14-Prostaglandin D2-d4 exerts its effects by binding to the DP2 receptor, which is involved in various biological processes such as inflammation and immune response . The binding of this compound to the DP2 receptor activates downstream signaling pathways, leading to the modulation of gene expression and cellular responses . Additionally, it has been shown to induce the activation of eosinophils and stimulate the recruitment of steroid receptor coactivator-1 to peroxisome proliferator-activated receptor gamma, thereby inducing PPARγ-mediated transcription .
相似化合物的比较
Similar Compounds
15-deoxy-Δ12,14-Prostaglandin D2: The parent compound, which lacks the deuterium labeling.
15-deoxy-Δ12,14-Prostaglandin J2: Another metabolite of Prostaglandin D2, known for its anti-inflammatory and anti-cancer properties.
Uniqueness
The uniqueness of 15-deoxy-Δ12,14-Prostaglandin D2-d4 lies in its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies . This makes it particularly valuable in pharmacokinetic and metabolic research, where accurate measurement of drug concentrations is crucial .
属性
分子式 |
C20H30O4 |
|---|---|
分子量 |
338.5 g/mol |
IUPAC 名称 |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2E,5S)-5-hydroxy-2-[(E)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-5-6-9-12-16-17(19(22)15-18(16)21)13-10-7-8-11-14-20(23)24/h6-7,9-10,12,17,19,22H,2-5,8,11,13-15H2,1H3,(H,23,24)/b9-6+,10-7-,16-12+/t17-,19+/m1/s1/i8D2,11D2 |
InChI 键 |
QUGBPWLPAUHDTI-REOPIEGSSA-N |
手性 SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]\1[C@H](CC(=O)/C1=C/C=C/CCCCC)O |
规范 SMILES |
CCCCCC=CC=C1C(C(CC1=O)O)CC=CCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


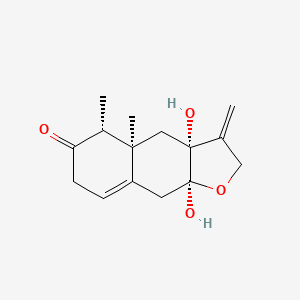
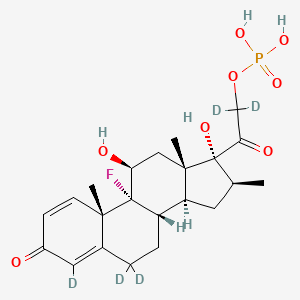
![1-[(3S,4S)-1-(cyclooctylmethyl)-3-(hydroxymethyl)piperidin-4-yl]-3-ethylbenzimidazol-2-one](/img/structure/B12416252.png)
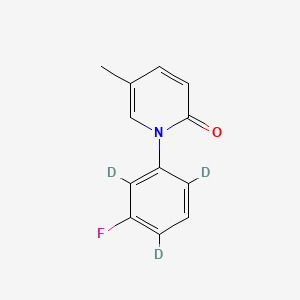
![(1R,14S,15R)-25-methyl-4,25-diazahexacyclo[13.7.3.01,14.03,12.05,10.017,22]pentacosa-3,5,7,9,11,17(22),18,20-octaene-14,20-diol](/img/structure/B12416269.png)
![(6S)-7-N-(3-cyano-4-fluorophenyl)-6-methyl-1-N-[(2R)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxamide](/img/structure/B12416271.png)
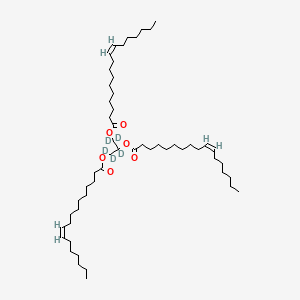
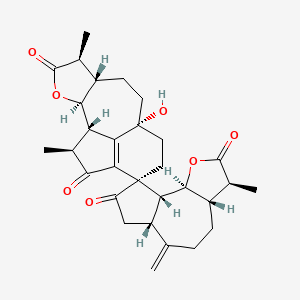
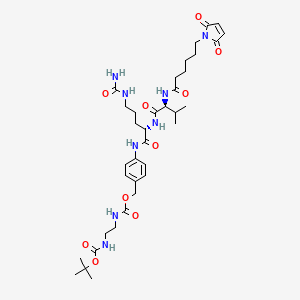
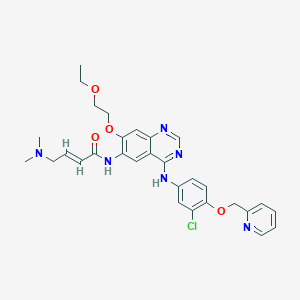
![2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B12416285.png)
